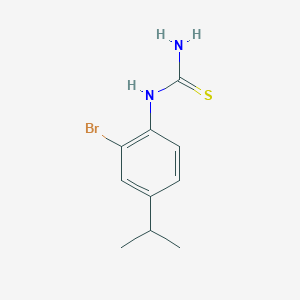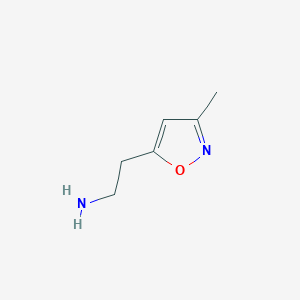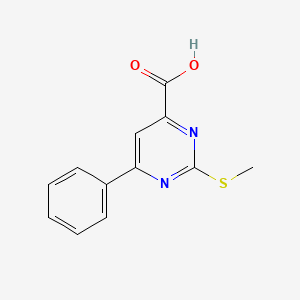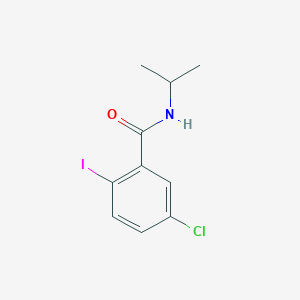
2-Bromo-4-isopropylphenylthiourea
Übersicht
Beschreibung
2-Bromo-4-isopropylphenylthiourea (2-BIP) is an organosulfur compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of about 144°C. 2-BIP is an important reagent for organic synthesis, as it can be used to synthesize a variety of compounds, including dyes, pharmaceuticals, and polymers. It is also used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Isothiourea-Catalyzed Reactions
Isothioureas, which are structurally related to thioureas, have been shown to catalyze enantioselective additions to iminium ions, with brominated compounds playing a key role in the reaction process. For example, 4-nitrophenyl esters, when used with tetrahydroisoquinoline-derived iminium ions, lead to β-amino amide products with high yields and enantioselectivity. This demonstrates the potential of brominated compounds in facilitating catalyst turnover and enhancing reaction specificity (Arokianathar et al., 2018).
Synthesis of Heterocyclic Compounds
Brominated compounds are instrumental in the synthesis of various heterocyclic structures, such as thiazoles and benzimidazoles. In one study, 3-Bromo-1,1,1-trifluoropropan-2-one reacted with thiourea to yield 4-trifluoromethylthiazoles, showcasing the utility of brominated compounds in constructing sulfur-containing heterocycles (Tanaka et al., 1991). Another example includes the reaction of o-Bromophenyl isocyanide with amines, catalyzed by CuI, to afford 1-substituted benzimidazoles, highlighting the versatility of brominated reagents in heterocyclic synthesis (Lygin & Meijere, 2009).
Bromination Reactions
The bromination of various aromatic and heteroaromatic compounds, including those with thiourea groups, has been explored for the synthesis of derivatives with potential applications in materials science and medicinal chemistry. The regio- and chemoselectivity of these bromination reactions are critical for the subsequent utility of the brominated products (Shirinian et al., 2012).
Eigenschaften
IUPAC Name |
(2-bromo-4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-6(2)7-3-4-9(8(11)5-7)13-10(12)14/h3-6H,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBJMEDCVLOVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-isopropylphenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)
![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)



![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)